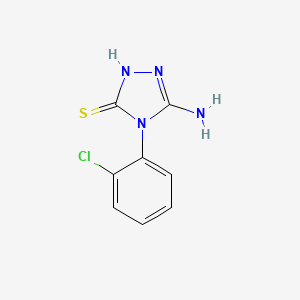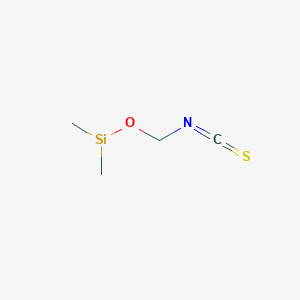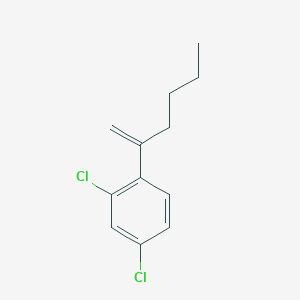![molecular formula C5H6Br3N2O3PS B14377260 3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole CAS No. 88064-13-5](/img/structure/B14377260.png)
3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole is a brominated pyrazole derivative. This compound is notable for its unique structure, which includes three bromine atoms and a dimethoxyphosphorothioyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the 3, 4, and 5 positions of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing automated systems to control the reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The dimethoxyphosphorothioyl group can be hydrolyzed to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted pyrazoles.
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced pyrazole derivatives.
Applications De Recherche Scientifique
3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Mécanisme D'action
The mechanism of action of 3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole involves its interaction with specific molecular targets. The bromine atoms and the dimethoxyphosphorothioyl group contribute to its reactivity and ability to form complexes with various biological molecules. These interactions can affect cellular pathways and enzyme activities, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,5-Tribromo-1H-pyrazole
- 3,4-Dibromo-5-methyl-1H-pyrazole
- 3,4,5-Tribromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine
- 3,4,5-Trimethyl-1H-pyrazole
Uniqueness
3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole is unique due to the presence of the dimethoxyphosphorothioyl group, which imparts distinct chemical properties and reactivity compared to other brominated pyrazoles. This makes it particularly valuable in specific research and industrial applications .
Propriétés
Numéro CAS |
88064-13-5 |
|---|---|
Formule moléculaire |
C5H6Br3N2O3PS |
Poids moléculaire |
444.87 g/mol |
Nom IUPAC |
dimethoxy-sulfanylidene-(3,4,5-tribromopyrazol-1-yl)oxy-λ5-phosphane |
InChI |
InChI=1S/C5H6Br3N2O3PS/c1-11-14(15,12-2)13-10-5(8)3(6)4(7)9-10/h1-2H3 |
Clé InChI |
ZWSUANTVJXTVOV-UHFFFAOYSA-N |
SMILES canonique |
COP(=S)(OC)ON1C(=C(C(=N1)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


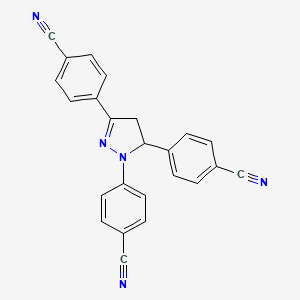
![2-Amino-3-[(methanesulfinyl)methyl]benzonitrile](/img/structure/B14377187.png)
![5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377195.png)
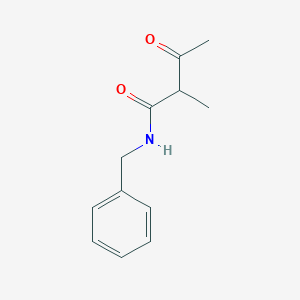
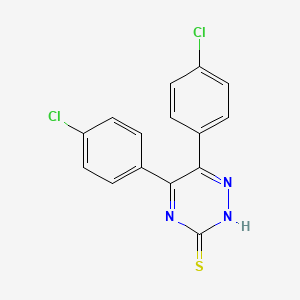
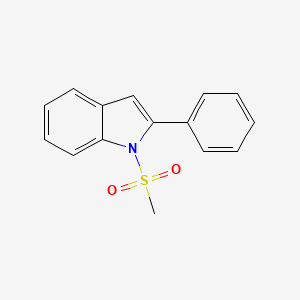
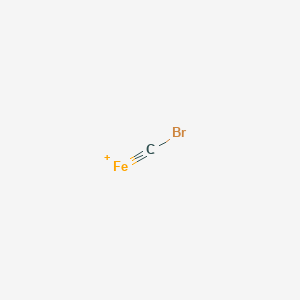
![(2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl](/img/structure/B14377228.png)
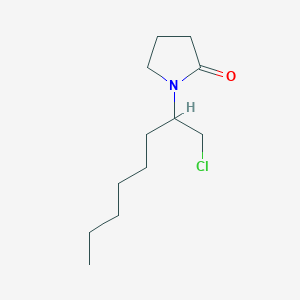
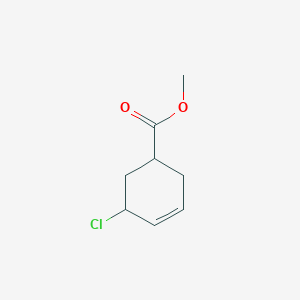
![Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate](/img/structure/B14377248.png)
